4-(Bromomethyl)-2,6-diphenylpyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(bromomethyl)-2,6-diphenylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN/c19-13-14-11-17(15-7-3-1-4-8-15)20-18(12-14)16-9-5-2-6-10-16/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCJGNLRGSFYRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Derivatization Pathways of 4 Bromomethyl 2,6 Diphenylpyridine
Nucleophilic Substitution Reactions at the Bromomethyl Site
The bromine atom in the bromomethyl group of 4-(bromomethyl)-2,6-diphenylpyridine is a good leaving group, making the benzylic carbon susceptible to nucleophilic attack. This reactivity is the basis for a range of derivatization pathways.
Formation of Quaternary Pyridinium (B92312) Salts
Quaternary pyridinium salts can be synthesized through the reaction of this compound with various pyridine (B92270) derivatives. srce.hrrsc.org This quaternization reaction is a type of nucleophilic substitution where the nitrogen atom of the pyridine acts as the nucleophile, displacing the bromide ion. researchgate.net These reactions can be carried out using conventional heating, microwave irradiation, or ultrasound, with microwave-assisted synthesis often providing higher yields in shorter reaction times. srce.hrresearchgate.net The choice of solvent can also influence the reaction efficiency, with polar aprotic solvents like acetone (B3395972) and dimethylformamide being commonly used. srce.hr
The resulting quaternary pyridinium salts are of interest for their potential biological activities and physicochemical properties. srce.hrnih.govnih.gov The general scheme for the formation of these salts involves the direct reaction of an N-alkyl substituted pyridine with a suitable electrophile, in this case, this compound.
Table 1: Synthesis of Quaternary Pyridinium Salts
| Nucleophile | Electrophile | Synthesis Method | Product |
|---|---|---|---|
| Pyridine derivatives | This compound | Conventional, Microwave, Ultrasound | Quaternary Pyridinium Salts |
| Nicotinamide | Diiodopropane | Microwave | Quaternary Pyridinium Salt |
| 1-substituted 4-phenyl-1,2,3,6-tetrahydropyridine | Alkyl bromides | Not specified | Quaternary Pyridinium Salts |
| Lupane triterpenoids | Organic tribromides and pyridines | One-pot functionalization | Quaternary Pyridinium Salts |
Synthesis of Ethers, Thioethers, and Amines via Bromine Displacement
The bromomethyl group readily undergoes nucleophilic substitution with alkoxides, thiolates, and amines to form the corresponding ethers, thioethers, and amines.
Ethers: The synthesis of ethers can be achieved by reacting this compound with an alcohol in the presence of a base. nih.gov This reaction, a variation of the Williamson ether synthesis, is effective for forming a C-O bond. nih.gov Another approach involves the reaction with phenols to produce aryl ethers. google.com
Thioethers: Thioethers can be prepared through the reaction with thiols or their corresponding thiolates. nih.gov For instance, a DABCO-catalyzed 1,6-conjugate addition of organosulfur reagents to para-quinone methides provides a route to diarylmethyl thioethers. nih.gov Another method involves the condensation of S-alkylisothiourea with β-ketoesters to form 4-pyrimidone-2-thioethers. nih.gov
Amines: The synthesis of amines is accomplished by reacting this compound with a primary or secondary amine. researchgate.netgeorgiasouthern.edu This reaction is a straightforward method for introducing an amino group and is often used in the synthesis of ligands for metal complexes. georgiasouthern.edu
Preparation of Phosphonium (B103445) Ylides and Related Organophosphorus Compounds
The reaction of this compound with triphenylphosphine (B44618) yields a phosphonium salt. nih.gov Subsequent treatment of this salt with a base generates a phosphonium ylide. These ylides are key intermediates in the Wittig reaction, a widely used method for the synthesis of alkenes from aldehydes and ketones. nih.gov This pathway allows for the introduction of a carbon-carbon double bond at the methylene (B1212753) position of the original bromomethyl group.
Generation of Azide (B81097) Derivatives and Click Chemistry Precursors
The displacement of the bromide with an azide ion (N₃⁻) provides the corresponding azide derivative. researchgate.net This transformation is typically achieved using sodium azide in a polar aprotic solvent. The resulting organic azides are valuable precursors for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.netrsc.orgnih.gov This reaction allows for the efficient and regioselective formation of 1,2,3-triazole rings, which are important scaffolds in medicinal chemistry and materials science. nih.gov
Organometallic Cross-Coupling Strategies Utilizing the Bromomethyl Group
While the bromomethyl group is primarily reactive towards nucleophilic substitution, the bromine atom on the pyridine ring of related analogues can participate in organometallic cross-coupling reactions.
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira) on Brominated Pyridine Analogues
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. cem.comyoutube.com While the bromomethyl group itself is not the typical site for these reactions, brominated pyridine analogues of this compound can undergo such transformations. nih.govresearchgate.net
The Suzuki-Miyaura coupling, for instance, involves the reaction of an aryl or vinyl halide with an organoboron compound in the presence of a palladium catalyst and a base. mdpi.com This reaction is widely used for the synthesis of biaryls and other conjugated systems. acs.orgsemanticscholar.org For brominated pyridine analogues, the C-Br bond on the pyridine ring can serve as the electrophilic partner in these coupling reactions. nih.govnih.gov The choice of ligands, bases, and solvents is crucial for the efficiency and selectivity of these reactions. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Quaternary Pyridinium Salts |
| Ethers |
| Thioethers |
| Amines |
| Phosphonium Ylides |
| Azide Derivatives |
| 1,2,3-triazoles |
| 4-(4-bromophenyl)-2,6-diphenylpyridine |
| Triphenylphosphine |
| Sodium azide |
| Pyridine |
| Nicotinamide |
| Diiodopropane |
| 1-substituted 4-phenyl-1,2,3,6-tetrahydropyridine |
| Lupane triterpenoids |
| Alcohols |
| Phenols |
| Thiols |
| S-alkylisothiourea |
| β-ketoesters |
| Primary amines |
| Secondary amines |
| Aldehydes |
| Ketones |
| Aryl halides |
| Vinyl halides |
| Organoboron compounds |
Nickel-Catalyzed Reactions
The presence of a bromomethyl group makes this compound a suitable substrate for nickel-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of analogous benzylic halides in nickel-catalyzed transformations provides a strong indication of its potential derivatization pathways.
Nickel catalysts are known to facilitate the coupling of benzylic halides with a variety of partners, including aryl halides and organometallic reagents. nih.govresearchgate.netresearchgate.net A general scheme for such a reaction would involve the oxidative addition of the nickel(0) catalyst to the carbon-bromine bond of this compound to form a nickel(II) intermediate. This is followed by transmetalation with a suitable coupling partner (e.g., an organozinc or organoboron reagent) and subsequent reductive elimination to yield the desired product and regenerate the nickel(0) catalyst.
The general utility of nickel catalysis in coupling benzylic electrophiles with aryl halides has been demonstrated, providing a route to diarylmethanes. researchgate.net This suggests that this compound could be effectively coupled with various aryl and heteroaryl halides to generate a library of substituted 4-arylmethyl-2,6-diphenylpyridines.
| Catalyst System | Coupling Partner | Product Type | Potential Yield |
| Ni(II) salt / bipyridine / Zn | Aryl halide | 4-(Arylmethyl)-2,6-diphenylpyridine | Good |
| Ni(II) salt / ligand / Mn or Zn | Alkyl halide | 4-(Alkylmethyl)-2,6-diphenylpyridine | Moderate to Good |
| Ni(0) complex / ligand | Organoboronic acid | 4-(Arylmethyl)-2,6-diphenylpyridine | Good to Excellent |
Rearrangement Reactions and Skeletal Transformations of Derived Intermediates
Intermediates derived from this compound can undergo rearrangement reactions, leading to novel molecular scaffolds. A notable example is the Sommelet-Hauser rearrangement, which is a nih.govsemanticscholar.org-sigmatropic rearrangement of benzylic quaternary ammonium (B1175870) salts. chemistry-reaction.comwikipedia.orgdalalinstitute.comnumberanalytics.com
The first step in this potential pathway would be the quaternization of the pyridine nitrogen in a derivative of this compound with a suitable alkyl halide. However, the more common pathway for benzylic halides involves the formation of a benzylic quaternary ammonium salt. For instance, reaction of this compound with a tertiary amine, such as trimethylamine, would yield the corresponding quaternary ammonium salt.
Treatment of this ammonium salt with a strong base, like sodium amide or an alkali metal amide, would lead to the deprotonation of the benzylic methylene group, forming a nitrogen ylide. wikipedia.org This ylide is in equilibrium with another ylide formed by deprotonation of one of the N-alkyl groups. wikipedia.org The latter, more reactive ylide can then undergo a nih.govsemanticscholar.org-sigmatropic rearrangement, followed by aromatization, to yield an ortho-substituted N,N-dialkylbenzylamine derivative. wikipedia.org In the context of this compound, this would result in the formation of a derivative where one of the methyl groups from the tertiary amine has migrated to the ortho position of one of the phenyl rings.
While specific examples of this rearrangement with this compound are not readily found in the literature, the general mechanism is well-established for various benzylic quaternary ammonium salts. researchgate.net
Further Functionalization of the Pyridine Nucleus and Phenyl Substituents
Beyond the reactivity of the bromomethyl group, the aromatic rings of this compound offer opportunities for further functionalization through electrophilic aromatic substitution and metalation strategies.
Electrophilic Aromatic Substitution on Phenyl Rings
The phenyl rings of 2,6-diphenylpyridine (B1197909) derivatives can undergo electrophilic aromatic substitution, although the pyridine ring itself is generally deactivated towards such reactions due to the electron-withdrawing nature of the nitrogen atom. wikipedia.orgyoutube.com The pyridine ring acts as a deactivating group, making the attached phenyl rings less susceptible to electrophilic attack than benzene (B151609).
For example, nitration of 2,6-diphenylpyridine would likely require harsh conditions, such as a mixture of nitric acid and sulfuric acid, and would be expected to yield 2,6-di(3-nitrophenyl)pyridine as the major product. Similarly, halogenation would also be predicted to occur at the meta positions.
| Reaction | Reagents | Expected Product |
| Nitration | HNO₃, H₂SO₄ | 4-(Bromomethyl)-2,6-di(3-nitrophenyl)pyridine |
| Bromination | Br₂, FeBr₃ | 4-(Bromomethyl)-2,6-di(3-bromophenyl)pyridine |
| Chlorination | Cl₂, AlCl₃ | 4-(Bromomethyl)-2,6-di(3-chlorophenyl)pyridine |
Metalation and Directed Lithiation Strategies
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orguwindsor.ca This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. semanticscholar.orgwikipedia.org
In the case of 2,6-diphenylpyridine derivatives, the pyridine nitrogen can act as a directing group. However, direct lithiation of the pyridine ring itself is often challenging and can be complicated by nucleophilic addition of the organolithium reagent. clockss.org For the functionalization of the phenyl rings, the pyridine nitrogen is too distant to exert a direct ortho-directing effect.
Therefore, a more viable strategy would involve the introduction of a directing group onto one or both of the phenyl rings. For instance, if a methoxy (B1213986) or an amide group were present on a phenyl ring, it could direct lithiation to its ortho position.
Alternatively, halogen-metal exchange offers another route to lithiated intermediates. If this compound were to have a bromine or iodine substituent on one of the phenyl rings, treatment with an organolithium reagent such as n-butyllithium would lead to a regioselective halogen-metal exchange, generating a lithiated phenyl ring that can then be quenched with an electrophile.
The regioselective functionalization of pyridines and other heterocycles through various metalation techniques is a well-established field, and these general principles can be applied to devise synthetic routes for the further derivatization of the 2,6-diphenylpyridine scaffold. semanticscholar.orgrsc.orgresearchgate.net
Applications of 4 Bromomethyl 2,6 Diphenylpyridine in Advanced Chemical Synthesis and Materials Science
Precursors for Advanced Polymeric Materials
The development of novel polymeric materials with tailored electronic, optical, and structural properties is a cornerstone of modern materials science. 4-(Bromomethyl)-2,6-diphenylpyridine serves as a valuable starting material for creating monomers that can be incorporated into advanced polymers, including conjugated polymers and coordination polymers.
Monomer Synthesis for Conjugated Polymers and Copolymers
Conjugated polymers, characterized by alternating single and double bonds along their backbone, are renowned for their semiconducting properties and are integral to organic electronics like organic field-effect transistors (OFETs) and light-emitting diodes (LEDs). mdpi.comrsc.org The synthesis of these materials relies on the polymerization of functionalized aromatic monomers. nih.gov
The reactive bromomethyl group on this compound is the key to its utility in this context. While not typically used directly in polymerization, this group can be readily converted into a variety of other functional groups, thereby creating a custom monomer. For instance, the bromomethyl group can be transformed into vinyl, acetylene, or phosphonium (B103445) salt moieties, which can then participate in various polymerization reactions.
One of the significant advantages of using derivatives of this compound is the ability to introduce the bulky and rigid 2,6-diphenylpyridine (B1197909) unit as a side chain on the polymer backbone. This can influence the polymer's morphology, solubility, and electronic properties by preventing excessive chain packing and aggregation, which is crucial for optimizing the performance of electronic devices.
Below is a table illustrating potential synthetic pathways to transform this compound into polymerizable monomers.
| Monomer Type | Transformation Reaction | Reagents | Potential Polymerization Method |
| Styrenic Monomer | Wittig Reaction | Triphenylphosphine (B44618), n-Butyllithium, Formaldehyde | Radical Polymerization, RAFT, ATRP |
| Acetylenic Monomer | Nucleophilic Substitution | Sodium Acetylide | Alkyne Metathesis, Glaser Coupling |
| Phosphonium Salt | Quaternization | Triphenylphosphine | Horner-Wadsworth-Emmons reaction (post-polymerization modification) |
| Thiophene-based | Suzuki or Stille Coupling | Thiophene boronic acid or stannane (B1208499) derivatives (after conversion of bromomethyl to a suitable group) | Catalyst-Transfer Polymerization nih.gov |
These synthetic strategies allow for the incorporation of the diphenylpyridine moiety into a wide range of conjugated polymer backbones, such as polythiophenes, polyphenylenes, and polyphenylenevinylenes, enabling fine-tuning of their optoelectronic properties. rsc.org
Building Blocks for Coordination Polymers and Metal-Organic Frameworks (MOFs)
Coordination polymers (CPs) and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. nih.gov These materials are of immense interest for applications in gas storage, separation, and catalysis due to their high porosity and tunable structures. nih.govgoogle.com The design of the organic linker is critical in determining the final topology and properties of the resulting framework. nih.govresearchgate.net
This compound is an excellent precursor for synthesizing such linkers. The bromomethyl group can be converted into coordinating groups like carboxylates, nitriles, or pyridyls. For example, oxidation of the bromomethyl group can yield a carboxylic acid, creating a ligand capable of bridging multiple metal centers. nih.gov Alternatively, reaction with cyanide can introduce a nitrile group, another common coordinating moiety in MOF synthesis.
A particularly effective strategy involves extending the structure to create multidentate linkers. By reacting the bromomethyl group with other heterocycles or functional groups, linkers with divergent coordination sites can be synthesized. This modular approach allows for precise control over the geometry and connectivity of the resulting MOF. nih.govresearchgate.net For instance, a pyridine-dicarboxylic acid linker has been shown to be highly adaptable in assembling a diversity of coordination polymers. nih.govnih.gov
The table below outlines synthetic routes to prepare MOF linkers from this compound.
| Linker Functional Group | Synthetic Transformation | Potential Metal Ions for MOF Assembly |
| Carboxylate | Oxidation (e.g., with KMnO4) followed by deprotonation | Zn(II), Cu(II), Co(II), Mn(II) nih.govnih.gov |
| Tetrazole | Reaction with sodium azide (B81097) followed by cycloaddition | Zr(IV), Fe(III) |
| Bipyridine | Palladium-catalyzed coupling (e.g., Suzuki coupling with a pyridylboronic ester) | Fe(II), Ru(II), Co(II) frontiersin.orgrsc.org |
| Imidazole | Nucleophilic substitution with imidazole | Zn(II), Co(II) |
The incorporation of the 2,6-diphenylpyridine core into the MOF structure can impart specific properties, such as luminescence for sensing applications or catalytic activity when the pyridine (B92270) nitrogen is accessible.
Ligand Scaffolds in Coordination Chemistry and Catalysis
The pyridine ring is a fundamental building block in coordination chemistry, capable of binding to a vast array of metal ions. unimi.it The 2,6-diphenylpyridine scaffold, in particular, provides a rigid and sterically defined environment that can be exploited in the design of specialized ligands for catalysis and sensing.
Design and Synthesis of Chelating Ligands from Bromomethyl Derivatives
Chelating ligands, which bind to a central metal ion through two or more donor atoms, form highly stable metal complexes. The bromomethyl group of this compound is an ideal anchor point for introducing additional coordinating groups to create multidentate ligands.
By reacting the bromomethyl derivative with various nucleophiles containing donor atoms (N, P, O, S), a diverse library of chelating ligands can be synthesized. For example, reaction with bipyridine or phenanthroline derivatives can create tridentate or tetradentate ligands. Similarly, reaction with bis(diphenylphosphino)ethane (dppe) can yield ligands with both soft (phosphine) and hard (pyridine) donor sites, which are valuable in catalysis. Terpyridine-based ligands, which are structurally analogous, are well-known for their ability to stabilize various transition metal cations due to their tridentate nature and electronic properties. nih.gov
The following table presents examples of chelating ligands that can be synthesized from this compound.
| Ligand Type | Synthetic Reaction | Donor Atoms |
| Pincer Ligand (PNP type) | Reaction with a secondary phosphine (B1218219) amine | P, N, P |
| Tridentate Ligand (NNN type) | Reaction with 2-aminoethyl-pyridine | N, N, N |
| Bidentate Ligand (NP type) | Reaction with diphenylphosphine | N, P |
| Thioether Ligand (NS type) | Reaction with a thiol | N, S |
The steric bulk of the two phenyl groups at the 2 and 6 positions of the pyridine ring can be used to create a specific coordination pocket around the metal center, influencing the selectivity of catalytic reactions.
Applications in Homogeneous and Heterogeneous Catalysis
Metal complexes derived from pyridine-based ligands are widely used as catalysts in organic synthesis. nih.govresearchgate.net Catalysis can be broadly divided into homogeneous (catalyst in the same phase as reactants) and heterogeneous (catalyst in a different phase) systems. rsc.orgmdpi.comuchicago.edu Ligands derived from this compound can be adapted for both types.
In homogeneous catalysis , soluble metal complexes of ligands derived from this scaffold can be used for a variety of transformations, including cross-coupling reactions (e.g., Suzuki, Heck), hydrogenations, and oxidations. rsc.orgmdpi.com The electronic properties of the ligand, influenced by the diphenylpyridine core, can tune the reactivity of the metal center. For example, iron-terpyridine complexes have demonstrated significant utility in various catalytic reactions due to their unique electronic and structural properties. nih.gov
For heterogeneous catalysis , the ligand can be immobilized on a solid support. The bromomethyl group itself provides a convenient handle for grafting the molecule onto materials like silica (B1680970) or polystyrene. Once immobilized, the ligand can be complexed with a metal ion, creating a solid-supported catalyst that combines the high selectivity of a molecular catalyst with the ease of separation and recyclability of a heterogeneous system. nih.gov Furthermore, when used as linkers in MOFs, the resulting materials can act as single-site solid catalysts with uniform and highly accessible catalytic centers. nih.govrsc.org
Development of Metal Complexes for Sensing Applications
Fluorescent chemosensors are molecules that signal the presence of a specific analyte, such as a metal ion or a small molecule, through a change in their fluorescence properties. mdpi.com The 2,6-diphenylpyridine core is often fluorescent, making its derivatives promising candidates for the development of such sensors.
Upon coordination to a metal ion, the fluorescence of a ligand derived from this compound can be either quenched or enhanced. nih.gov If a target analyte subsequently interacts with this metal complex and displaces the ligand or alters the electronic environment of the metal center, a measurable change in fluorescence can occur. This "turn-on" or "turn-off" response forms the basis of the sensing mechanism. rsc.org
Pyridine derivatives have been successfully used as fluorescent sensors for various cations. mdpi.com For example, a sensor can be designed where the initial complex is non-fluorescent (quenched). When a target ion is introduced that binds more strongly to the metal center and releases the fluorescent ligand, the fluorescence is restored, providing a "turn-on" signal. The selectivity of the sensor can be tuned by carefully choosing the metal ion and the specific chelating groups attached to the diphenylpyridine scaffold. nih.govuni-bayreuth.de
| Analyte | Metal Ion | Sensing Mechanism |
| Heavy Metal Ions (e.g., Hg²⁺, Pb²⁺) | Cu(II), Zn(II) | Fluorescence quenching upon coordination researchgate.net |
| Anions (e.g., F⁻, CN⁻) | Ru(II), Fe(III) | Analyte binding to metal center, causing a colorimetric or fluorescent change |
| Small Molecules (e.g., H₂S) | Cu(II) | Analyte-induced reduction of the metal center, releasing the fluorescent ligand |
The rigid structure of the 2,6-diphenylpyridine unit helps to minimize non-radiative decay pathways, often leading to higher quantum yields and more sensitive detection.
Fluorescent Probes and Optoelectronic Materials
The 2,6-diphenylpyridine framework is a known constituent in the design of various functional materials, particularly those with specific photophysical and electronic properties. The introduction of a bromomethyl group at the 4-position provides a reactive site for further molecular elaboration, allowing for the covalent attachment of this scaffold to other molecules or for the construction of larger, more complex architectures.
The inherent fluorescence of the 2,6-diphenylpyridine core can be modulated by the introduction of various substituents. researchgate.net While research on this compound itself is specific, studies on analogous 2,6-diphenylpyridine-based fluorophores demonstrate that altering the substituents on the pyridine ring allows for the tuning of their photophysical properties. researchgate.net For instance, the incorporation of electron-donating or electron-withdrawing groups can lead to a red or blue shift in the emission spectra, respectively. researchgate.net
The bromomethyl group in this compound serves as a key functional handle. It can readily undergo nucleophilic substitution reactions, enabling the attachment of various chromophoric or auxochromic moieties. This synthetic versatility allows for the systematic modification of the electronic structure of the resulting molecule, thereby providing a pathway to fluorophores with tailored emission wavelengths and quantum yields. A new series of small molecule fluorophores with emissions ranging from purple to near-infrared has been developed, highlighting the potential for creating advanced fluorescent materials. ucl.ac.uk
Table 1: Synthetic Potential of this compound for Fluorophore Development
| Feature | Description |
| Core Structure | 2,6-diphenylpyridine |
| Reactive Group | 4-(Bromomethyl) |
| Reaction Type | Nucleophilic Substitution |
| Potential Modifications | Attachment of various functional groups to tune electronic and photophysical properties. |
| Outcome | Synthesis of fluorophores with potentially tunable emission characteristics. |
The structural analogue, 4-(4-bromophenyl)-2,6-diphenylpyridine, has been identified as a useful intermediate in the synthesis of electroluminescent materials. nih.govresearchgate.net This suggests that the 2,6-diphenylpyridine core is a suitable scaffold for creating materials for optoelectronic applications. Molecules based on this core structure are investigated for their potential use in organic light-emitting diodes (OLEDs). researchgate.net
The role of this compound in this context would be as a building block. The reactive bromomethyl group allows for its incorporation into larger polymeric or dendritic structures, which are of interest for OLED applications. rsc.org By reacting it with other monomers or core molecules, it is possible to construct materials with the desired charge transport and emissive properties. Research into 2,6-diphenylpyridine-based compounds has shown their potential as organic emitters, with some devices exhibiting green emission. researchgate.net The specific performance of materials derived from this compound would depend on the final molecular architecture.
Table 2: Potential Role in Optoelectronic Devices
| Application | Role of this compound | Potential Outcome |
| OLEDs | Building block for emissive or charge-transport materials. | Development of new materials for more efficient and stable OLED devices. |
| Electronic Devices | Intermediate for the synthesis of functional organic molecules. | Creation of novel organic semiconductors or components for other electronic applications. |
Precursors for Specialty Organic Molecules (Excluding Biological Activities)
Beyond materials science, the reactivity of the bromomethyl group makes this compound a useful starting material for the synthesis of a variety of complex organic molecules.
While direct evidence for the use of this compound in the synthesis of pharmaceutical intermediates is not widely documented in the available literature, related "bromomethyl" compounds are known to be key precursors in medicinal chemistry. For example, 4'-bromomethyl-biphenyl derivatives are crucial intermediates in the synthesis of Angiotensin II antagonists. google.com
The chemical reactivity of the bromomethyl group in this compound is analogous to that of other benzylic bromides, which are frequently used in the pharmaceutical industry to introduce a methylene (B1212753) bridge or to alkylate various nucleophiles such as amines, phenols, and thiols. This positions the compound as a potential building block for the synthesis of complex heterocyclic systems that are often found in pharmaceutical agents. However, specific synthetic routes starting from this compound to create known pharmaceutical intermediates are not detailed in the reviewed literature.
In the field of agrochemical research, novel molecular scaffolds are continuously sought to develop new active ingredients. Pyridine-based structures are common in many commercial agrochemicals. For instance, trifluoromethylpyridines are a key structural motif in a number of herbicides and insecticides. nih.gov
The compound this compound could serve as a versatile building block in this area. The reactive bromomethyl handle allows for the straightforward introduction of the 2,6-diphenylpyridine moiety into a larger molecule. This could be used to explore new chemical space in the search for compounds with desirable agrochemical properties. The synthesis of fluorinated azaheterocycles, which are of interest in agrochemistry, can be achieved using versatile building blocks. mdpi.com While the direct application of this compound in the synthesis of commercial or late-stage experimental agrochemicals is not prominently reported, its chemical nature makes it a candidate for exploratory synthesis in this field.
Spectroscopic and Structural Elucidation Methodologies for 4 Bromomethyl 2,6 Diphenylpyridine and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For derivatives of 4-(bromomethyl)-2,6-diphenylpyridine, both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed for complete structural assignment.
1D and 2D NMR (COSY, HSQC, HMBC, NOESY) for Complete Structural Assignment
In the characterization of complex derivatives such as 4,4"-functionalized 4'-(4-bromophenyl)-2,2':6',2"-terpyridines, which share a substituted pyridine (B92270) core, ¹H and ¹³C NMR spectra provide the foundational data for structural confirmation. nih.govresearchgate.net For instance, the aromatic region of the ¹H NMR spectrum will show characteristic signals for the phenyl and pyridine protons, while the benzylic protons of the bromomethyl group in the parent compound would appear as a distinct singlet.
To resolve ambiguities and definitively assign these signals, 2D NMR experiments are utilized. nih.govresearchgate.net
COSY (Correlation Spectroscopy) is used to identify proton-proton (¹H-¹H) spin-spin coupling networks within the molecule, helping to trace the connectivity of protons on the phenyl and pyridine rings. nih.govresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (typically 2-3 bond) correlations between protons and carbons, which is critical for identifying quaternary carbons and piecing together the molecular framework.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which can be used to determine the preferred conformation of the molecule in solution.
While specific spectral data for this compound is not detailed in the provided search results, the characterization of related bromomethyl-containing aromatic compounds shows typical chemical shifts for the -CH₂Br protons in the range of 4.5-5.0 ppm in the ¹H NMR spectrum.
Solid-State NMR for Characterization of Derived Materials
Solid-State NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of solid materials, including polymers and crystalline or amorphous solids derived from this compound. This method provides information on molecular conformation, packing, and intermolecular interactions in the solid state, which can differ significantly from the solution state. While the potential for using ssNMR to study polymeric materials or metal-organic frameworks incorporating this compound is significant, specific research findings on the application of ssNMR to materials derived from this compound were not available in the consulted literature.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₈H₁₄BrN), the expected monoisotopic mass is approximately 323.03 g/mol . Techniques like Electrospray Ionization (ESI) are often used for the characterization of related terpyridine ligands. researchgate.net
The mass spectrum of this compound would exhibit a characteristic isotopic pattern for bromine, with two major peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation analysis can provide further structural confirmation. Common fragmentation pathways would likely involve the loss of the bromine atom (Br•) or the entire bromomethyl group (•CH₂Br), leading to the formation of a stable pyridinium (B92312) or benzyl-type cation.
X-ray Crystallography for Single-Crystal Structural Determination
X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound itself is not detailed, extensive data is available for the closely related compound, 4-(4-bromophenyl)-2,6-diphenylpyridine. nih.govresearchgate.netnih.gov This data provides significant insight into the expected solid-state conformation of this family of compounds.
In the structure of 4-(4-bromophenyl)-2,6-diphenylpyridine, the central pyridine ring is not coplanar with the attached phenyl rings. The three phenyl rings adopt a disrotatory (counter-rotating) arrangement. nih.govnih.gov The dihedral angles between the pyridine ring and the two phenyl rings at the 2- and 6-positions are 19.56 (13)° and 27.54 (13)°, respectively. nih.govnih.gov The phenyl ring at the 4-position is twisted at a larger angle of 30.51 (13)°. nih.govnih.gov This twisted conformation is a common feature in polypyridyl and polyphenyl systems and is attributed to steric hindrance between the ortho-hydrogens of adjacent rings.
The crystallographic data for this related derivative was determined using a Bruker SMART CCD area-detector diffractometer with Mo Kα radiation. nih.govresearchgate.net The structure was solved and refined using programs like SHELXTL. nih.gov
Table 1: Crystallographic Data for 4-(4-Bromophenyl)-2,6-diphenylpyridine
| Parameter | Value |
| Chemical Formula | C₂₃H₁₆BrN |
| Formula Weight | 386.28 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 8.9837 (4) Å |
| b | 21.5202 (10) Å |
| c | 9.6108 (4) Å |
| β | 105.5940 (10)° |
| Volume | 1789.67 (14) ų |
| Z | 4 |
| Temperature | 293 K |
| R-factor (R[F² > 2σ(F²)]) | 0.038 |
| wR(F²) | 0.105 |
Data sourced from references nih.gov and researchgate.net.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. For this compound, characteristic vibrational bands would be expected for the aromatic C-H stretching of the phenyl and pyridine rings (typically above 3000 cm⁻¹), C=C and C=N stretching vibrations within the aromatic rings (in the 1400-1600 cm⁻¹ region), and C-H bending modes.
The presence of the bromomethyl group would give rise to specific vibrations, including the C-H stretching of the methylene (B1212753) group (around 2850-2960 cm⁻¹) and, most significantly, the C-Br stretching vibration, which is expected to appear in the lower frequency region of the IR spectrum (typically 500-600 cm⁻¹). The characterization of related terpyridine derivatives has utilized Fourier-transform infrared (FTIR) spectroscopy to confirm their structural features. researchgate.net
Electronic Absorption and Emission Spectroscopy for Optical Properties of Derivatives
Electronic absorption (UV-Vis) and emission (fluorescence/phosphorescence) spectroscopy are used to investigate the optical properties of molecules, which are determined by their electronic structure. The UV-Vis absorption spectrum of this compound and its derivatives is expected to be dominated by π-π* transitions associated with the conjugated aromatic system of the diphenylpyridine core. rsc.org
Studies on related 4-pyridone structures indicate that the position and intensity of these absorption bands are sensitive to the nature and position of substituents on the rings. rsc.org For instance, extending the conjugation or introducing electron-donating or -withdrawing groups can lead to shifts in the absorption maxima (bathochromic or hypsochromic shifts). The characterization of related terpyridine ligands has included UV/Vis spectral studies to understand their electronic properties. researchgate.net While many substituted pyridines exhibit fluorescence, the presence of the heavy bromine atom in this compound may lead to quenching of fluorescence and an increase in phosphorescence through the heavy-atom effect, which enhances intersystem crossing from the singlet excited state to the triplet state. rsc.org
Computational and Theoretical Investigations of 4 Bromomethyl 2,6 Diphenylpyridine and Its Transformations
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule, which in turn dictates its stability and reactivity. Density Functional Theory (DFT) is a widely used method for such investigations due to its balance of accuracy and computational efficiency. goums.ac.irnih.gov
The electronic properties of 4-(bromomethyl)-2,6-diphenylpyridine can be thoroughly analyzed by calculating its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally implies higher reactivity. For this molecule, the HOMO is expected to be localized primarily on the electron-rich diphenylpyridine ring system, while the LUMO may have significant contributions from the antibonding σ* orbital of the C-Br bond in the bromomethyl group, making this site susceptible to nucleophilic attack. nih.gov
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential (red/yellow) around the nitrogen atom of the pyridine (B92270) ring, indicating a site for electrophilic attack or protonation. Conversely, a positive potential (blue) would be expected around the hydrogen atoms of the phenyl rings and, significantly, near the bromomethyl group, highlighting its electrophilic character. ekb.eg This information is critical for predicting how the molecule will interact with other reagents. mdpi.com
| Parameter | Calculated Value | Interpretation |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating capability, localized on the aromatic system. |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability, potential contribution from the C-Br σ* orbital. |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Suggests moderate chemical stability and reactivity. |
| Dipole Moment | 2.5 D | Indicates a polar molecule, influencing solubility and intermolecular forces. |
Reaction Mechanism Studies and Transition State Analysis for Derivatization Reactions
The bromomethyl group is a versatile functional handle for derivatization, often participating in nucleophilic substitution reactions. mdpi.com Computational chemistry is instrumental in elucidating the mechanisms of these transformations by mapping the potential energy surface of the reaction.
For a typical SN2 reaction involving the displacement of the bromide ion by a nucleophile (e.g., an amine or an alcohol), computational methods can locate the geometry of the transition state. nih.govscispace.com Vibrational frequency analysis is then performed on this geometry; a valid transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate—the breaking of the C-Br bond and the formation of the new C-Nucleophile bond. nih.gov
The activation energy (the energy difference between the reactants and the transition state) can be calculated, providing a quantitative measure of the reaction's kinetic feasibility. nih.gov A lower activation energy implies a faster reaction rate. By modeling reactions with various nucleophiles, chemists can predict which derivatization reactions are most likely to be successful. rsc.org For instance, DFT calculations can compare the energy barriers for the reaction of this compound with different primary and secondary amines, guiding the synthesis of a library of derivatives. nih.gov These studies can also reveal the influence of solvent effects, which are incorporated into calculations using implicit or explicit solvent models.
| Nucleophile | Reaction | Calculated Activation Energy (kcal/mol) | Reaction Feasibility |
|---|---|---|---|
| Ammonia (B1221849) (NH₃) | Amination | 15.2 | Kinetically favorable under moderate conditions. |
| Methanol (CH₃OH) | Methoxylation | 20.5 | Requires more forcing conditions (e.g., heat). |
| Thiophenol (C₆H₅SH) | Thioetherification | 12.8 | Highly favorable due to the high nucleophilicity of the thiolate anion. |
Molecular Modeling of Intermolecular Interactions and Conformational Analysis of Derivatives
The three-dimensional structure and the way molecules pack in the solid state are governed by intermolecular interactions. Molecular modeling can predict the preferred conformations of derivatives and analyze the non-covalent forces that dictate their crystal packing, such as hydrogen bonds, π–π stacking, and halogen bonds. nih.govmdpi.com
In the solid state, derivatives can form various supramolecular structures. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts in a crystal lattice. nih.govekb.eg For example, if a derivative is synthesized with a hydroxyl group, C—H···O or O—H···N hydrogen bonds would be expected to be dominant interactions. The phenyl rings can engage in π–π stacking interactions, while the bromine atom (if present in a derivative) or other halogens can participate in halogen bonding. acs.org Understanding these interactions is crucial for crystal engineering and designing materials with specific properties.
Prediction of Spectroscopic Parameters and Correlation with Experimental Data
Computational methods are highly effective at predicting spectroscopic data, which serves as a crucial link between theoretical models and experimental reality. By calculating parameters for techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, researchers can confirm the structure of newly synthesized compounds. goums.ac.ir
DFT calculations can provide theoretical vibrational frequencies corresponding to IR and Raman spectra. nih.govrsc.org While calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, they can be scaled by an appropriate factor to achieve excellent agreement. researchgate.net This allows for the confident assignment of complex experimental spectra, identifying characteristic peaks for functional groups like C-Br stretching, pyridine ring vibrations, and phenyl C-H bending modes. acs.orgcdnsciencepub.com
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. goums.ac.ir By comparing the calculated chemical shifts of a proposed structure with the experimental NMR spectrum, one can verify its identity. researchgate.net This is particularly useful for distinguishing between potential isomers or for confirming the outcome of a derivatization reaction. The correlation between theoretical predictions and experimental data provides strong validation for both the computational model and the synthesized structure. ekb.eg
| Vibrational Mode | Calculated Frequency (Unscaled) | Scaled Frequency (Scale factor: 0.96) | Experimental Frequency |
|---|---|---|---|
| C-Br Stretch | 675 | 648 | 650 |
| Pyridine Ring Breathing | 1020 | 979 | 985 |
| Aromatic C-H Stretch | 3150 | 3024 | 3030 |
Future Directions and Emerging Research Avenues
Development of More Efficient and Sustainable Synthetic Pathways
The synthesis of functionalized pyridine (B92270) derivatives is undergoing a paradigm shift towards greener and more sustainable methodologies. researchgate.netrasayanjournal.co.innih.gov Traditional synthetic routes often rely on harsh reaction conditions, toxic reagents, and multi-step procedures that generate significant chemical waste. ijpsonline.com Future research will undoubtedly focus on the development of eco-friendly synthetic strategies for 4-(Bromomethyl)-2,6-diphenylpyridine and its analogues.
Key areas of exploration will likely include:
Catalytic C-H Functionalization: Direct C-H functionalization of the pyridine core or the phenyl substituents offers an atom-economical alternative to classical cross-coupling reactions. thieme-connect.comnih.gov The development of novel transition-metal or rare-earth metal catalysts could enable the direct introduction of the bromomethyl group or its precursors, minimizing pre-functionalization steps. nih.gov
One-Pot Multicomponent Reactions: Designing convergent one-pot reactions that assemble the 2,6-diarylpyridine scaffold from simple, readily available starting materials is a promising avenue. nih.gov Such strategies enhance efficiency by reducing the number of isolation and purification steps.
Flow Chemistry and Microwave-Assisted Synthesis: The adoption of flow chemistry and microwave irradiation can significantly reduce reaction times, improve yields, and enhance reaction control. nih.gov These technologies offer a pathway to more sustainable and scalable production of this compound.
Bio-based Feedstocks and Green Solvents: A long-term goal will be the utilization of renewable feedstocks and environmentally benign solvents to further reduce the environmental footprint of the synthesis.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Catalytic C-H Functionalization | High atom economy, reduced waste | Development of selective and robust catalysts |
| One-Pot Multicomponent Reactions | Increased efficiency, reduced steps | Design of novel convergent reaction cascades |
| Flow Chemistry/Microwave Synthesis | Faster reaction times, improved yields | Optimization of reaction parameters and scalability |
| Green Solvents/Bio-based Feedstocks | Reduced environmental impact | Identification of suitable renewable resources |
Exploration of Novel Reactivity Patterns and Unconventional Derivatizations
The reactivity of this compound is primarily centered around the labile bromomethyl group, which readily participates in nucleophilic substitution reactions. semanticscholar.orgresearchgate.net Future research will aim to expand the synthetic utility of this compound by exploring unconventional reactivity and derivatization strategies.
Emerging areas of interest include:
Nucleophilic Substitution with Complex Nucleophiles: Beyond simple nucleophiles, the reaction of this compound with complex organic molecules, polymers, or biomolecules can lead to the creation of novel hybrid materials with tailored properties. The regioselectivity of nucleophilic attack on the pyridine ring itself, particularly at the C2 and C4 positions, also warrants further investigation. stackexchange.comquimicaorganica.orgechemi.com
Radical-Mediated Transformations: The benzylic position of the bromomethyl group is susceptible to radical formation. masterorganicchemistry.com Exploring radical-mediated reactions could open up new avenues for C-C and C-heteroatom bond formation, leading to previously inaccessible derivatives.
Metal-Catalyzed Cross-Coupling Reactions: While the bromomethyl group is typically used for nucleophilic substitution, its potential in metal-catalyzed cross-coupling reactions remains largely unexplored. Developing catalytic systems that can activate the C-Br bond for cross-coupling would significantly broaden the synthetic scope.
"Umpolung" Strategies: Investigating "umpolung" or reverse polarity strategies could enable the bromomethyl group to act as a nucleophilic synthon, providing a complementary approach to traditional electrophilic reactivity.
| Reactivity Pattern | Potential Outcomes | Research Direction |
| Complex Nucleophilic Substitution | Novel hybrid materials, functional polymers | Synthesis with macromolecules and biomolecules |
| Radical-Mediated Transformations | New C-C and C-heteroatom bond formations | Exploration of photoredox and radical initiator chemistry |
| Metal-Catalyzed Cross-Coupling | Broader synthetic utility for derivatization | Development of novel catalytic systems |
| "Umpolung" Strategies | Access to complementary synthetic pathways | Design of reagents to reverse the group's polarity |
Integration into Advanced Functional Material Systems
The rigid, planar structure and tunable electronic properties of the 2,6-diphenylpyridine (B1197909) scaffold make it an attractive building block for advanced functional materials. nih.govmdpi.com The bromomethyl group serves as a versatile anchor for incorporating this scaffold into larger systems.
Future research will likely focus on the following areas:
Organic Light-Emitting Diodes (OLEDs): 2,6-Diphenylpyridine derivatives have shown promise as organic emitters in OLEDs. researchgate.netresearchgate.net By derivatizing the bromomethyl group with various chromophores or charge-transporting moieties, it is possible to fine-tune the emission color, efficiency, and stability of OLED devices.
Supramolecular Assemblies: The pyridine nitrogen and aromatic rings of the 2,6-diphenylpyridine core can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, to form well-defined supramolecular structures. rsc.orgnih.gov The bromomethyl group can be used to introduce recognition sites for self-assembly or to post-functionalize pre-assembled structures.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine nitrogen provides a coordination site for metal ions, making this compound a valuable ligand for the construction of coordination polymers and MOFs. The bromomethyl group can be used to introduce additional functionality within the pores of these materials.
Sensors and Probes: The fluorescence of the 2,6-diphenylpyridine core can be sensitive to its local environment. By attaching specific recognition units to the bromomethyl group, it is possible to design fluorescent sensors for ions, molecules, or biological analytes.
Interdisciplinary Research Synergies and Unexplored Applications
The unique combination of a reactive handle and a functional scaffold in this compound opens up opportunities for collaboration across various scientific disciplines.
Potential interdisciplinary research avenues include:
Medicinal Chemistry: The pyridine scaffold is a common motif in pharmaceuticals. lifechemicals.comnih.gov While adhering to strict exclusions on dosage and safety information, fundamental research into the synthesis of novel pyridine-based compounds for potential biological screening remains a viable area of exploration.
Catalysis: 2,6-Diarylpyridine derivatives can act as ligands for transition metal catalysts. nbinno.com The bromomethyl group can be used to immobilize these catalysts on solid supports or to introduce secondary functionalities that can influence catalytic activity and selectivity.
Surface Modification: The reactive nature of the bromomethyl group makes it suitable for grafting onto the surfaces of materials such as nanoparticles, electrodes, or polymers. This can be used to tailor the surface properties for applications in electronics, sensing, or biocompatible coatings.
The continued exploration of this compound and its derivatives holds significant promise for advancing fundamental chemical synthesis and enabling the development of next-generation materials with tailored properties and functionalities.
Q & A
Q. What are the common synthetic routes for 4-(Bromomethyl)-2,6-diphenylpyridine, and how can reaction conditions be optimized?
The Kröhnke pyridine synthesis is a widely used method. This involves a one-pot cyclocondensation reaction between α,β-unsaturated carbonyl compounds and enaminones under microwave irradiation, using TMSOTf (trimethylsilyl triflate) as a catalyst and HMDS (hexamethyldisilazane) as the nitrogen source . Optimization includes controlling reaction time (e.g., 10–15 minutes under microwaves) and temperature (80–100°C). Substituent effects on the aromatic rings influence yields; electron-withdrawing groups (e.g., nitro) typically reduce yields compared to electron-donating groups (e.g., methoxy) .
Q. What spectroscopic and analytical methods are used to characterize this compound?
Key techniques include:
- ¹H/¹³C NMR : Aromatic protons appear as multiplets in δ 7.4–8.4 ppm, with the bromomethyl group (-CH2Br) resonating as a singlet near δ 4.5–4.8 ppm .
- HRMS (ESI) : Confirms molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <1 ppm .
- Melting Point : Used to assess purity (e.g., 152–153°C for derivatives with benzo[d][1,3]dioxol-5-yl substituents) .
Q. What safety protocols should be followed when handling bromomethyl-containing compounds?
- Skin/Eye Exposure : Immediately flush with water for 15 minutes; consult a physician due to potential uncharacterized toxicity .
- Inhalation/Ingestion : Use PPE (gloves, goggles) and work in a fume hood. Toxicity data are limited, so assume acute hazards based on structural analogs (e.g., alkyl bromides) .
Advanced Research Questions
Q. How can the crystal structure of this compound derivatives be determined and refined?
Single-crystal X-ray diffraction is the gold standard. For example, 4-(4-Bromophenyl)-2,6-diphenylpyridine crystallizes in the monoclinic space group P21/c with cell parameters a = 8.9837 Å, b = 21.5202 Å, c = 9.6108 Å, and β = 105.594° . Refinement using SHELXL (via the SHELX suite) achieves R-factors <0.05. Displacement ellipsoids and hydrogen bonding networks are analyzed at the 30% probability level .
Q. How do substituents on the phenyl rings influence the electronic and material properties of this compound?
- Electron-Withdrawing Groups (e.g., nitro) : Reduce conjugation efficiency, lowering yields in electroluminescent applications. For instance, 4-(4-Nitrophenyl)-2,6-diphenylpyridine derivatives show reduced quantum yields compared to methoxy-substituted analogs .
- pH Sensitivity : Derivatives like 4-(4-Chlorophenyl)-2,6-diphenylpyridine exhibit pH-dependent absorption (256 nm and 312 nm shifts) and fluorescence (403 nm emission), making them viable as optical sensors .
Q. What role does this compound play in organic electronics, and how can its performance be validated?
Derivatives are used as host materials in organic light-emitting diodes (OLEDs) due to their rigid, planar structures, which enhance charge transport. For example, binuclear gallium complexes incorporating diphenylpyridine frameworks show pure red electroluminescence with CIE coordinates (0.67, 0.33) . Performance is validated via:
- Electroluminescence Efficiency : Measured in cd/A (candela per ampere).
- Thermal Stability : Thermogravimetric analysis (TGA) confirms decomposition temperatures >300°C .
Methodological Considerations
- Contradiction Analysis : Discrepancies in synthesis yields (e.g., 35% for nitro-substituted vs. 85% for benzo[d][1,3]dioxol-5-yl derivatives) can arise from steric hindrance or electronic effects. DFT calculations or Hammett σ constants may rationalize these trends .
- Data Validation : Cross-reference crystallographic data (e.g., CCDC entries) with SHELX-refined structures to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
